molecular formula C14H12F3N3O5 B8618100 (R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE

(R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE

Cat. No.: B8618100
M. Wt: 359.26 g/mol
InChI Key: GPWIINYCHXCGQH-CYBMUJFWSA-N
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Description

(R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethoxy group, which plays a significant role in its reactivity and applications. It is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

(R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

(R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12F3N3O5

Molecular Weight

359.26 g/mol

IUPAC Name

(2R)-2-methyl-6-nitro-2-[[4-(trifluoromethoxy)phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C14H12F3N3O5/c1-13(7-19-6-11(20(21)22)18-12(19)25-13)8-23-9-2-4-10(5-3-9)24-14(15,16)17/h2-6H,7-8H2,1H3/t13-/m1/s1

InChI Key

GPWIINYCHXCGQH-CYBMUJFWSA-N

Isomeric SMILES

C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)OC(F)(F)F

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Trifluoromethoxyphenol (198 mg, 1.11 mmol) was dissolved in DMF (5 ml). To the solution, sodium hydride (48 mg, 1.21 mmol) was added at room temperature, and the solution was stirred for 20 minutes at 80° C. To the resulting solution, 2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole prepared in Example 6 (220 mg, 1.01 mmol) was added with cooling on ice-bath, and the solution was stirred for 15 minutes at 80° C. The reaction mixture was poured into ice-water, and the mixture was extracted with ethyl acetate. The organic phase was washed with a saturated saline solution, dried over magnesium sulfate and then filtered. The resulting filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (methylene chloride/ethyl acetate=10/1) and then crystallized from methylene chloride-diisopropyl ether to afford 2-methyl-6-nitro-2-(4-trifluoromethoxyphenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole (170 mg, yield 47%) as a white powder.
Quantity
198 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step Two
Name
2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Quantity
220 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-methyl-6-nitro-2-(4-trifluoromethoxyphenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole
Yield
47%

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